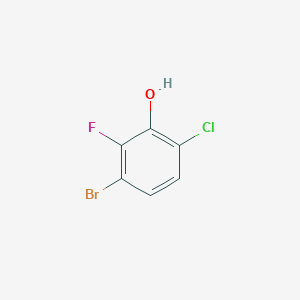

3-Bromo-6-chloro-2-fluorophenol

Overview

Description

3-Bromo-6-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 and is solid in physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications

Photoreaction Mechanism Studies

Research by Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of similar halogenated phenols, specifically examining intramolecular hydrogen-atom tunneling in low-temperature argon matrices. Their study revealed insights into the stability and transformation of different isomers under varying conditions, which could have implications for the understanding and use of 3-Bromo-6-chloro-2-fluorophenol in photoreactive applications (Nanbu, Sekine, & Nakata, 2012).

Fluorination Techniques

Koudstaal and Olieman (2010) explored the fluorination of bromo- and chlorophenols, which could be relevant for understanding the chemical reactions and potential synthesis methods involving this compound. Their work contributes to the knowledge of halogen exchange reactions and the creation of fluorinated phenolic compounds (Koudstaal & Olieman, 2010).

Conformational Studies of Halogenated Compounds

Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, which may provide insights into the structural properties of this compound. Understanding the molecular structure and conformation of such compounds is crucial for their application in various scientific fields, including material science and pharmaceutical research (Sindt-Josem & Mackay, 1981).

Biotransformation Studies

Research on the biotransformation of halophenols, such as the work by Brooks et al. (2004) and Häggblom & Young (1995), is relevant to understanding the environmental impact and biodegradation pathways of this compound. These studies provide insights into the microbial degradation and transformation of halogenated phenols, which can be crucial for environmental monitoring and remediation efforts (Brooks et al., 2004); (Häggblom & Young, 1995).

Safety and Hazards

The safety information for 3-Bromo-6-chloro-2-fluorophenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-6-chloro-2-fluorophenol are currently unknown . The compound’s structure, which includes a phenolic hydroxyl group (OH) attached to a benzene ring with three substituents: bromine (Br), chlorine (Cl), and fluorine (F), suggests it may interact with a variety of biological targets.

Mode of Action

The presence of halogen atoms (br, cl) in its structure suggests that it could undergo substitution reactions, where these atoms are replaced by other nucleophiles under appropriate reaction conditions. Additionally, the electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.

Pharmacokinetics

Action Environment

The action of this compound can be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its action could be influenced by the pH of the environment .

properties

IUPAC Name |

3-bromo-6-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKQZAWRLMLCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)

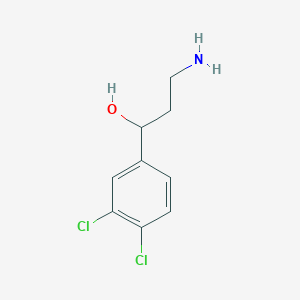

![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)

![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)